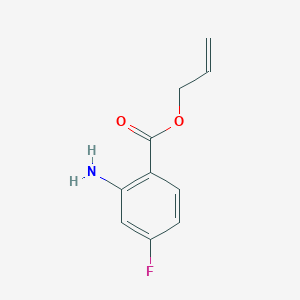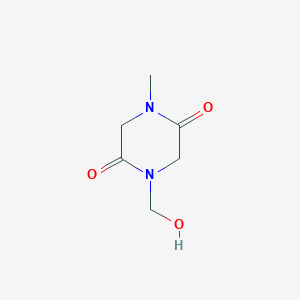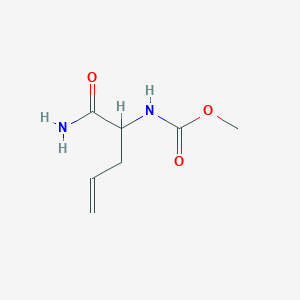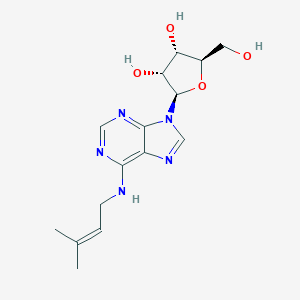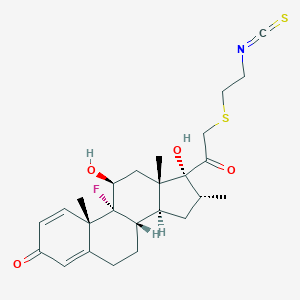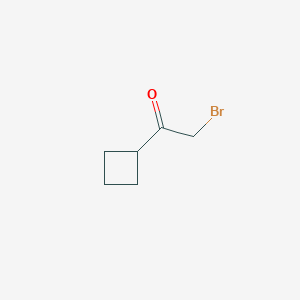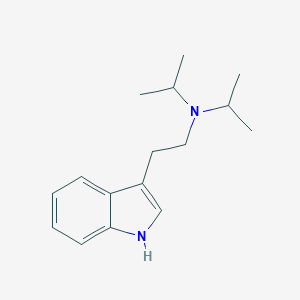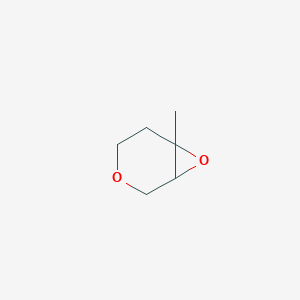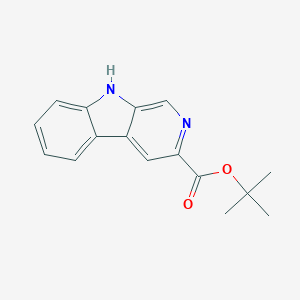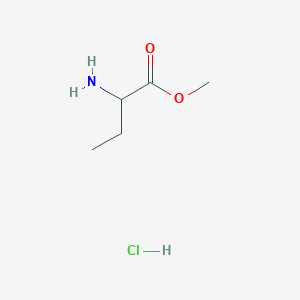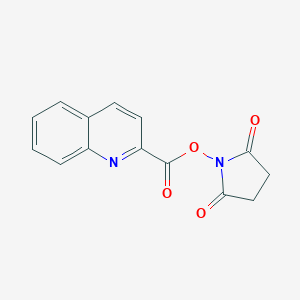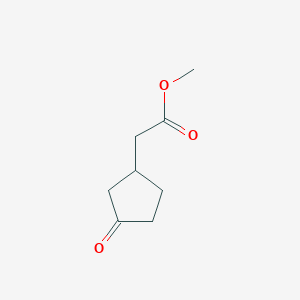
Unii-7dba214Y6G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of Unii-7dba214Y6G is complex and involves the interaction of the compound with various biological pathways. The compound has been found to interact with enzymes and proteins, leading to changes in cellular signaling pathways. Furthermore, Unii-7dba214Y6G has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Unii-7dba214Y6G has been extensively studied for its biochemical and physiological effects. The compound has been found to have a significant impact on various biological pathways, including cellular signaling, inflammation, and oxidative stress. Furthermore, Unii-7dba214Y6G has been found to have potential neuroprotective effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness. Furthermore, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well-characterized. However, there are also limitations to the use of Unii-7dba214Y6G in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for the study of Unii-7dba214Y6G. One potential direction is the further optimization of the synthesis method to improve the purity and effectiveness of the compound. Furthermore, additional studies are needed to fully understand the mechanism of action of Unii-7dba214Y6G and its potential therapeutic effects. Finally, future studies should focus on the development of new applications for Unii-7dba214Y6G in various fields, including drug discovery and the treatment of various diseases.
Conclusion:
In conclusion, Unii-7dba214Y6G is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. Unii-7dba214Y6G has several advantages for lab experiments, including its high purity and effectiveness, but there are also limitations to its use. Finally, there are several future directions for the study of Unii-7dba214Y6G, including the further optimization of its synthesis method and the development of new applications for the compound.
Synthesemethoden
Unii-7dba214Y6G is synthesized through a specific method that involves the reaction of two or more chemical compounds. The method of synthesis is crucial in determining the purity and effectiveness of the final product. The synthesis method of Unii-7dba214Y6G has been extensively studied and optimized to ensure the highest quality of the compound.
Wissenschaftliche Forschungsanwendungen
Unii-7dba214Y6G has a wide range of potential applications in scientific research. The compound has been studied for its potential use in drug discovery, as it has been found to have a significant impact on various biological pathways. Furthermore, Unii-7dba214Y6G has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
135244-62-1 |
|---|---|
Produktname |
Unii-7dba214Y6G |
Molekularformel |
C16H19N3O4 |
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f][2,1,3]benzoxadiazol-8-yl]piperidin-2-one |
InChI |
InChI=1S/C16H19N3O4/c1-16(2)15(21)14(19-6-4-3-5-13(19)20)9-7-10-11(18-23-17-10)8-12(9)22-16/h7-8,14-15,21H,3-6H2,1-2H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
KMXPHBJUGYLXDM-LSDHHAIUSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H](C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
Kanonische SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
Synonyme |
7,8-dihydro-6,6-dimethyl-7-hydroxy-8-(2-oxo-piperidin-1-yl)-6H-pyrano(2,3)benz-2,1,3-oxadiazole NIP 121 NIP-121 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



